

Interaction of DODAC with anionic cell membranes

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Compound of Interest

Compound Name: *Dioleoyldimethylammonium chloride*

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An in-depth technical guide on the interaction of Dioleoyldimethylammonium chloride (DODAC) with anionic cell membranes, designed for researchers, scientists, and drug development professionals.

Introduction

Dioleoyldimethylammonium chloride (DODAC)

Dioleoyldimethylammonium chloride (DODAC) is a synthetic cationic lipid characterized by a positively charged dimethylammonium headgroup and two unsaturated oleoyl hydrocarbon chains. This amphiphilic structure allows it to readily interact with and integrate into lipid bilayers. Cationic lipids like DODAC are of significant interest in drug and gene delivery, as their positive charge facilitates interaction with negatively charged biological membranes and macromolecules such as nucleic acids.

Anionic Cell Membranes

While the outer leaflet of healthy eukaryotic plasma membranes is predominantly composed of neutral zwitterionic phospholipids like phosphatidylcholine (PC) and sphingomyelin (SM), certain cell types and specific biological conditions feature a significant presence of anionic lipids. Bacterial cell membranes are rich in anionic phospholipids such as phosphatidylglycerol (PG) and cardiolipin (CL). In eukaryotic cells, the inner leaflet of the plasma membrane is enriched with anionic phosphatidylserine (PS). The externalization of PS to the outer leaflet is a

key hallmark of apoptosis, making it a target for therapeutic interventions. Cancer cell membranes also often exhibit an increased surface presentation of anionic lipids.[1] This net negative surface charge is a key determinant in the interaction with exogenous cationic molecules.

Mechanism of Interaction

The interaction between DODAC and anionic cell membranes is a multi-step biophysical process driven primarily by electrostatic and hydrophobic forces. This interaction can lead to significant changes in membrane structure and integrity, including charge neutralization, altered membrane fluidity, and increased permeability, potentially culminating in membrane fusion or disruption.

- **Electrostatic Attraction and Surface Binding:** The initial step is the rapid electrostatic attraction between the positively charged headgroup of DODAC and the negatively charged surface of the anionic membrane. This leads to the accumulation of DODAC molecules at the membrane interface.
- **Hydrophobic Insertion:** Following initial binding, the hydrophobic oleoyl chains of DODAC insert into the nonpolar core of the lipid bilayer. This process is entropically driven, as it removes the hydrophobic tails from the aqueous environment.
- **Membrane Perturbation and Destabilization:** The incorporation of DODAC into the anionic membrane has several consequences:
 - **Charge Neutralization:** The positive charges of DODAC neutralize the negative charges of the anionic phospholipids, reducing the surface charge density and altering the membrane's zeta potential.
 - **Packing Defects and Fluidity Changes:** The molecular shape of DODAC and its interaction with anionic lipids can disrupt the ordered packing of the native phospholipids, leading to changes in membrane fluidity and the creation of packing defects.
 - **Induction of Non-Bilayer Structures:** At sufficient concentrations, the combination of DODAC with certain anionic and helper lipids (like dioleoylphosphatidylethanolamine - DOPE) can induce the formation of non-lamellar lipid phases, such as the inverted

hexagonal (HII) phase.[2] These structures are intermediates in membrane fusion and are associated with a loss of bilayer integrity.[2]

- **Increased Permeability and Leakage:** The cumulative effect of these perturbations is an increase in the permeability of the membrane, leading to the leakage of entrapped aqueous contents. In drug delivery applications, this can be harnessed to release encapsulated therapeutic agents.[3]

Quantitative Analysis of DODAC-Membrane Interactions

Quantifying the interactions between DODAC and anionic membranes is crucial for understanding and predicting its biological effects. Key parameters include changes in zeta potential, effects on lipid phase transitions, binding affinity, and induced permeability.

Disclaimer: Specific quantitative binding and phase transition data for DODAC with anionic lipids are not readily available in the reviewed literature. Therefore, data for the structurally similar cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) are provided as a proxy to illustrate the expected physicochemical effects. This is clearly noted in the respective tables.

Zeta Potential Measurements

Zeta potential is a measure of the magnitude of the electrostatic potential at the shear plane of a vesicle and is indicative of its surface charge. The progressive addition of cationic DODAC to anionic liposomes is expected to neutralize their negative surface charge, causing the zeta potential to increase from negative values towards neutral or positive values.

Table 1: Effect of Cationic Lipid Molar Fraction on the Zeta Potential of Anionic Liposomes

Liposome Composition (molar ratio)	Molar % of Cationic Lipid	Mean Zeta Potential (mV)
DOPS/DOPC (20:80)	0%	-45.0 ± 3.5
DOPS/DOPC/DOTAP (20:75:5)	5%	-25.0 ± 2.8
DOPS/DOPC/DOTAP (20:70:10)	10%	-8.0 ± 1.5
DOPS/DOPC/DOTAP (20:60:20)	20%	+15.0 ± 2.0

Note: Data are illustrative based on trends observed for DOTAP with DOPS-containing liposomes.[4] Actual values will depend on the specific lipid composition, ionic strength, and pH of the buffer.

Effect on Membrane Phase Transition

Differential Scanning Calorimetry (DSC) can be used to measure the effect of DODAC on the gel-to-liquid crystalline phase transition temperature (T_m) of anionic phospholipids. The insertion of a 'foreign' molecule like DODAC into a lipid bilayer typically broadens the phase transition and can either decrease or increase the T_m depending on how it affects lipid packing.

Table 2: Effect of Cationic Lipid (DOTAP) on the Main Phase Transition Temperature (T_m) of DPPC Liposomes (Proxy Data)

Molar % of DOTAP in DPPC	T_m (°C)	Transition Width ($\Delta T_{1/2}$) (°C)
0%	41.5	0.5
5%	40.8	1.2
10%	39.5	2.5
20%	37.0	4.0

Note: Data are representative for the effect of DOTAP on the zwitterionic lipid DPPC, as a proxy to illustrate the general effect of cationic lipid incorporation on membrane phase behavior.[5][6] The interaction with anionic lipids would be further modulated by strong electrostatic interactions.

Binding Affinity and Partitioning

The affinity of DODAC for anionic membranes can be quantified by determining the equilibrium dissociation constant (K_d) or the membrane partition coefficient (K_p). These parameters can be measured using techniques like Isothermal Titration Calorimetry (ITC) or fluorescence quenching assays.

Table 3: Key Parameters for Quantifying DODAC-Membrane Binding

Parameter	Description	Typical Method of Determination
Kd (Dissociation Constant)	The concentration of DODAC at which half of the binding sites on the membrane are occupied. A lower Kd indicates higher binding affinity.	Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
Bmax (Maximal Binding)	The maximum number of DODAC molecules that can bind per unit of lipid, representing the saturation of binding sites.	Binding Isotherm Analysis (e.g., from fluorescence or calorimetry data)
Kp (Partition Coefficient)	A measure of how DODAC distributes between the aqueous phase and the lipid membrane phase. It is the ratio of the concentration of DODAC in the membrane to its concentration in the aqueous phase at equilibrium.	Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy
ΔH (Enthalpy of Binding)	The heat change associated with the binding process, indicating whether it is an exothermic or endothermic interaction.	Isothermal Titration Calorimetry (ITC)

Note: While these are the key parameters, specific, peer-reviewed values for DODAC binding to defined anionic lipid bilayers were not found in the conducted literature search.

Membrane Permeabilization (Leakage)

The ability of DODAC to disrupt anionic membranes can be quantified by measuring the release of an encapsulated fluorescent dye, such as calcein, from liposomes. The percentage of leakage is a direct measure of membrane permeabilization.

Table 4: DODAC-Induced Release of Doxorubicin from Anionic Liposomes

Cationic Liposome Composition (DODAC/DSPC/DOPE/Chol)	Anionic Liposome Composition (DOPG/DSPC/DOPE/Chol)	% Drug Release (at 30s)
10/20/30/40	10/20/30/40	> 90%
10/50/0/40 (No DOPE)	10/50/0/40 (No DOPE)	< 10%
10/40/40/10 (Low Chol)	10/40/40/10 (Low Chol)	~ 5%

Data adapted from findings on triggered doxorubicin release by mixing cationic and anionic liposomes.[3] Chol: Cholesterol; DOPE: Dioleoylphosphatidylethanolamine; DOPG: Dioleoylphosphatidylglycerol; DSPC: Distearoylphosphatidylcholine.

Experimental Protocols

Preparation of Anionic Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs with a defined size using the thin-film hydration and extrusion method.

Materials:

- Phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)) in chloroform.
- Chloroform.
- Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
- Round-bottom flask.
- Rotary evaporator.
- High-vacuum pump.

- Water bath.
- Liposome extruder (e.g., Avanti Mini-Extruder).
- Polycarbonate membranes (e.g., 100 nm pore size).
- Glass syringes.

Procedure:

- Lipid Film Formation:
 1. In a clean round-bottom flask, add the desired amounts of lipids from their chloroform stocks to achieve the target molar ratio (e.g., DOPC:DOPS 80:20).
 2. Attach the flask to a rotary evaporator and rotate it in a water bath set slightly above the T_m of the lipids until a thin, uniform lipid film is formed on the flask wall.
 3. Place the flask under a high-vacuum pump for at least 2 hours to remove any residual chloroform.
- Hydration:
 1. Warm the hydration buffer to a temperature above the lipid T_m .
 2. Add the warm buffer to the flask containing the dry lipid film to achieve the desired final lipid concentration (e.g., 10 mg/mL).
 3. Hydrate the film by gentle rotation for 1-2 hours above the T_m . The resulting suspension will contain multilamellar vesicles (MLVs) and appear milky.
- Extrusion:
 1. Assemble the extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.
 2. Pre-heat the extruder block to a temperature above the T_m .

3. Load the MLV suspension into one of the glass syringes.
4. Pass the lipid suspension back and forth through the membranes for an odd number of passes (e.g., 21 times). This process breaks down the MLVs into LUVs with a uniform size distribution.
5. The final LUV suspension should be stored at 4°C and used within a few days.

Zeta Potential Measurement

Materials:

- Anionic LUV suspension (from Protocol 4.1).
- DODAC solution of known concentration.
- Buffer (same as hydration buffer).
- Zeta potential analyzer with appropriate cuvettes.

Procedure:

- Sample Preparation:
 1. Prepare a series of samples by mixing the anionic LUV suspension with varying amounts of the DODAC solution to achieve the desired final lipid and DODAC concentrations. Ensure the final volume and buffer conditions are identical for all samples.
 2. Include a control sample of anionic LUVs without DODAC.
 3. Allow the samples to equilibrate for 15-30 minutes at room temperature.
- Measurement:
 1. Dilute a small aliquot of each sample in the appropriate buffer as required by the instrument manufacturer to avoid multiple scattering effects.
 2. Transfer the diluted sample to the zeta potential cuvette.

3. Place the cuvette in the instrument and perform the measurement according to the instrument's protocol.
4. Record the mean zeta potential and standard deviation for at least three independent measurements per sample.

Calcein Leakage Assay

This assay measures the integrity of liposomes by monitoring the release of the self-quenching fluorescent dye calcein.

Materials:

- Lipids for anionic liposome preparation.
- Calcein.
- Hydration buffer (e.g., 10 mM HEPES, pH 7.4) containing 50-80 mM calcein.
- Elution buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
- Size-exclusion chromatography column (e.g., Sephadex G-50).
- DODAC solution.
- Triton X-100 solution (2% v/v).
- Fluorometer.

Procedure:

- Preparation of Calcein-Loaded LUVs:
 1. Prepare a thin lipid film as described in Protocol 4.1.
 2. Hydrate the film with the calcein-containing buffer.
 3. Extrude the liposomes as described in Protocol 4.1.

4. Separate the calcein-loaded LUVs from the unencapsulated calcein by passing the suspension through a size-exclusion column equilibrated with the elution buffer. The liposomes will elute in the void volume.
- Leakage Measurement:
 1. In a fluorescence cuvette, add the elution buffer and a small volume of the calcein-loaded LUV suspension to achieve a starting fluorescence signal that is low but well above the baseline.
 2. Record the baseline fluorescence (F_0) for a few minutes.
 3. Add the desired concentration of DODAC to the cuvette and immediately start monitoring the increase in fluorescence (F_t) over time as calcein is released and its self-quenching is relieved.
 4. After the signal has plateaued or at the desired endpoint, add a small volume of Triton X-100 solution to completely lyse all liposomes and release all encapsulated calcein. Record the maximum fluorescence (F_{max}).
 - Calculation:
 - The percentage of leakage at time t is calculated using the formula: $\% \text{ Leakage} = [(F_t - F_0) / (F_{max} - F_0)] * 100$

FRET-Based Lipid Mixing Assay

This assay measures the fusion or mixing of lipid bilayers between two populations of liposomes: one labeled with a FRET donor-acceptor pair and an unlabeled population.

Materials:

- Lipids for liposome preparation.
- Fluorescent lipid probes (FRET pair), e.g., NBD-PE (donor) and Rhodamine-PE (acceptor).
- Anionic LUVs (unlabeled).

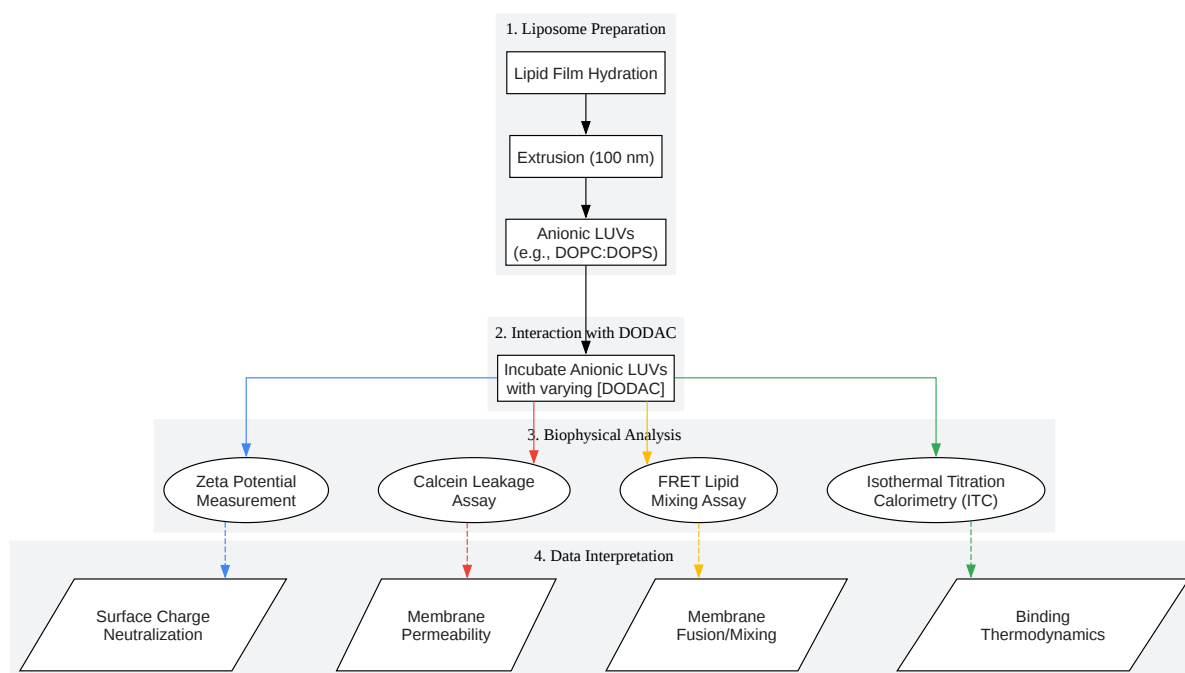
- DODAC solution.
- Fluorometer capable of measuring dual emissions.

Procedure:

- Preparation of Labeled and Unlabeled Liposomes:
 1. Prepare a population of anionic LUVs containing 1 mol% of both NBD-PE and Rhodamine-PE as described in Protocol 4.1. In these vesicles, FRET will be high, and NBD fluorescence will be quenched.
 2. Prepare a separate, ten-fold excess population of unlabeled anionic LUVs.
- Lipid Mixing Measurement:
 1. In a fluorescence cuvette, mix the labeled and unlabeled liposome populations (e.g., at a 1:9 ratio).
 2. Set the fluorometer to excite the NBD donor (e.g., at 465 nm) and monitor its emission (e.g., at 530 nm).
 3. Record the baseline fluorescence for a few minutes.
 4. Add DODAC to the cuvette to induce lipid mixing/fusion.
 5. As the labeled and unlabeled vesicles fuse, the fluorescent probes are diluted in the combined membrane, increasing the average distance between them. This leads to a decrease in FRET efficiency and a corresponding increase (dequenching) of the NBD donor fluorescence.
 6. Monitor the increase in NBD fluorescence over time.
 7. Maximum fluorescence can be determined by adding a detergent like Triton X-100 to completely solubilize the vesicles, although the interpretation can be complex. The extent of mixing is often reported as the percentage of fluorescence dequenching relative to a control.

Mandatory Visualizations

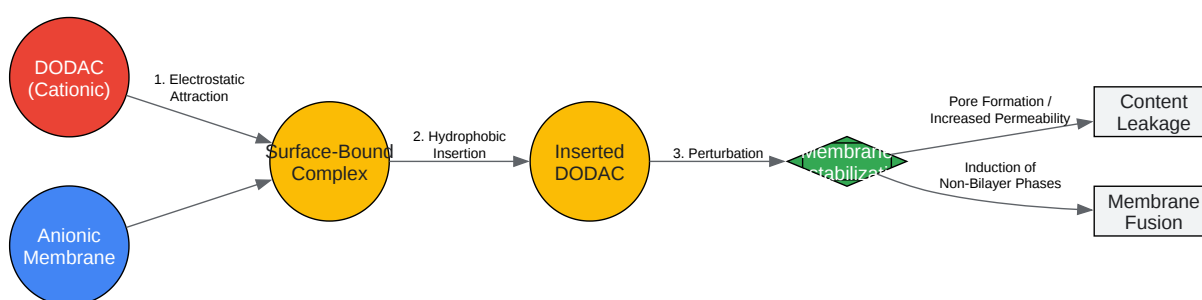
Diagram of Experimental Workflow



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Caption: Workflow for investigating DODAC-anionic membrane interactions.

Diagram of DODAC-Anionic Membrane Interaction Mechanism



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Caption: Proposed mechanism of DODAC interaction with anionic membranes.

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